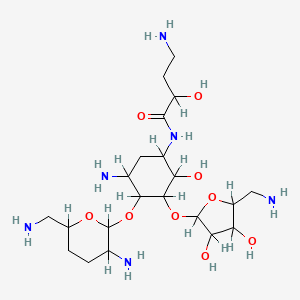

5''-Amino-3',4',5''-trideoxybutirosin A

Description

Aminoglycoside Classification and Historical Context

Aminoglycosides represent a cornerstone class of antibiotics that have played a crucial role in antibacterial chemotherapy since their initial discovery in the 1940s. These natural or semisynthetic antibiotics are derived from actinomycetes and are characterized by their broad-spectrum antibacterial activity and rapid bactericidal properties. The first aminoglycoside, streptomycin, was discovered in 1943 by American biochemists Selman Waksman, Albert Schatz, and Elizabeth Bugie, who isolated the compound from Streptomyces griseus, a strain of soil bacteria. This groundbreaking discovery marked the beginning of a new era in antibiotic therapy, particularly for the treatment of tuberculosis caused by Mycobacterium tuberculosis.

The historical significance of aminoglycosides extends beyond their initial discovery, as they were among the first antibiotics to be introduced for routine clinical use. Following streptomycin, several other members of the class were introduced over the intervening years, including neomycin in 1949 from Streptomyces fradiae, kanamycin in 1957 from Streptomyces kanamyceticus, gentamicin in 1963 from Micromonospora purpurea, netilmicin in 1967 derived from sisomicin, tobramycin in 1967 from Streptomyces tenebrarius, and amikacin in 1972 derived from kanamycin. These compounds found widespread use as first-line agents in the early days of antimicrobial chemotherapy but were eventually replaced in the 1980s with cephalosporins, carbapenems, and fluoroquinolones, which were perceived to be less toxic and provide broader coverage.

Aminoglycosides are characterized by a core structure of amino sugars connected via glycosidic linkages to a dibasic aminocyclitol, which is most commonly 2-deoxystreptamine. Based on the identity of the aminocyclitol moiety, aminoglycosides are broadly classified into four distinct subclasses. The first subclass contains no deoxystreptamine, exemplified by streptomycin which has a streptidine ring. The second subclass features a mono-substituted deoxystreptamine ring, as seen in apramycin. The third subclass contains a 4,5-di-substituted deoxystreptamine ring, including compounds such as neomycin and ribostamycin. The fourth subclass encompasses compounds with a 4,6-di-substituted deoxystreptamine ring, which includes gentamicin, amikacin, tobramycin, and plazomicin.

The mechanism of action of aminoglycosides involves the inhibition of protein synthesis through binding to the bacterial ribosome. These compounds work by binding to the 30S ribosomal subunit, thereby interfering with protein synthesis and resulting in bacterial death. The entry of aminoglycosides into bacterial cells comprises three distinct stages, with the first increasing permeability of the bacterial membrane, while the second and third are energy-dependent processes. The polycationic nature of aminoglycosides allows for electrostatic binding to negatively charged components of the bacterial membrane, leading to membrane disruption and enhanced uptake.

Discovery of Butirosin Family Antibiotics

The butirosin family of antibiotics represents a significant addition to the aminoglycoside class, with its discovery marking an important milestone in the identification of natural products with enhanced antibacterial properties. Butirosin was first identified as a new aminoglycosidic antibiotic complex produced by submerged fermentation using strains of Bacillus circulans. This discovery was particularly noteworthy because it represented one of the few aminoglycosides derived from Bacillus species rather than the more common Streptomyces or Micromonospora genera.

The isolation and characterization of butirosin revealed it to be a water-soluble aminoglycosidic antibiotic complex with broad activity against both gram-positive and gram-negative bacteria. The fermentation process for producing butirosin involved the use of mucoid strains of Bacillus circulans, specifically strains NRRL B-3312 and B-3313. The development of production methods included both shaken-flask and stirred-jar fermentations in a medium containing glycerol, soybean meal, meat peptone, ammonium chloride, and calcium carbonate, which could reach titers of 500 to 700 micrograms of butirosin base per milliliter.

Butirosin exhibited remarkable antibacterial activity against a diverse range of pathogenic organisms, including Staphylococcus aureus, Streptococcus pyogenes, and various gram-negative species such as Enterobacter aerogenes, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, Salmonella enteritidis, Salmonella typhimurium, Shigella flexneri, and Shigella sonnei. The compound demonstrated particular significance due to its activity against Pseudomonas aeruginosa, including gentamicin-resistant clinical isolates, which represented a major therapeutic advantage.

The chemical structure of butirosin was determined to be an aminoglycoside complex consisting primarily of butirosin A (80-85%) and butirosin B as the major components. The unique structural feature of butirosin lies in its (S)-4-amino-2-hydroxybutyric acid substituted at C-1 of 2-deoxystreptamine, which distinguishes it from other members of the aminoglycoside family. This structural uniqueness contributed to its distinct spectrum of activity and resistance profile compared to other aminoglycosides available at the time of its discovery.

Position of 5''-Amino-3',4',5''-trideoxybutirosin A Within the Aminoglycoside Family

5''-Amino-3',4',5''-trideoxybutirosin A represents a semisynthetic derivative within the butirosin family, specifically designed through chemical modification to enhance antibacterial activity and overcome resistance mechanisms. This compound belongs to the fourth subclass of aminoglycosides, which are characterized by a 4,6-di-substituted deoxystreptamine ring system, placing it in the same category as clinically important antibiotics such as gentamicin, amikacin, and tobramycin.

The structural classification of 5''-Amino-3',4',5''-trideoxybutirosin A is based on its derivation from the parent compound butirosin A, which itself contains the characteristic 2-deoxystreptamine core found in most clinically relevant aminoglycosides. The systematic modification that led to this compound involved specific chemical alterations at multiple positions of the butirosin scaffold, particularly the introduction of amino functionality at the 5'' position and the removal of hydroxyl groups at the 3', 4', and 5'' positions.

Within the broader context of aminoglycoside classification systems, this compound can be categorized using the nomenclature system that distinguishes between natural products derived from different bacterial genera. While the parent compound butirosin originates from Bacillus circulans rather than the traditional Streptomyces or Micromonospora species, the semisynthetic derivative maintains the fundamental aminocyclitol structure that defines the aminoglycoside class. The chemical modifications present in 5''-Amino-3',4',5''-trideoxybutirosin A represent a rational approach to drug design, where specific structural alterations are made to improve pharmacological properties while maintaining the essential features required for antibacterial activity.

The position of this compound within the aminoglycoside family is further defined by its mechanism of action, which follows the established pattern of ribosomal protein synthesis inhibition characteristic of the class. Like other aminoglycosides, 5''-Amino-3',4',5''-trideoxybutirosin A functions by binding to the 30S ribosomal subunit, interfering with bacterial protein synthesis and ultimately leading to cell death. However, the specific structural modifications present in this derivative contribute to its enhanced activity profile and ability to overcome certain resistance mechanisms that limit the effectiveness of the parent compound.

| Aminoglycoside Classification by Structural Features | |||

|---|---|---|---|

| Subclass | Core Structure | Representative Compounds | Position of 5''-Amino-3',4',5''-trideoxybutirosin A |

| 1 | No deoxystreptamine | Streptomycin | Not applicable |

| 2 | Mono-substituted deoxystreptamine | Apramycin | Not applicable |

| 3 | 4,5-di-substituted deoxystreptamine | Neomycin, Ribostamycin | Not applicable |

| 4 | 4,6-di-substituted deoxystreptamine | Gentamicin, Amikacin, Tobramycin, Butirosin, 5''-Amino-3',4',5''-trideoxybutirosin A | Primary classification |

Significance in Antibiotic Research

The development of 5''-Amino-3',4',5''-trideoxybutirosin A represents a significant advancement in antibiotic research, particularly in the context of addressing the growing challenge of antimicrobial resistance. The continued increase in multidrug-resistant bacteria has led to renewed interest in legacy aminoglycosides and efforts to develop novel aminoglycosides through chemical modification and rational drug design. This compound exemplifies the successful application of structure-activity relationship studies to create derivatives with enhanced therapeutic potential.

The enhanced antibacterial activities demonstrated by 5''-Amino-3',4',5''-trideoxybutirosin A against strains of Pseudomonas aeruginosa and Escherichia coli that are highly resistant to the parent compound butirosin, as well as to established aminoglycosides such as gentamicin, represent a crucial breakthrough in overcoming resistance mechanisms. This enhanced activity profile suggests that the specific structural modifications incorporated into this derivative successfully address some of the common resistance mechanisms that limit the effectiveness of existing aminoglycosides.

The research significance of this compound extends beyond its immediate antibacterial properties to encompass its role as a proof-of-concept for aminoglycoside modification strategies. The synthetic routes developed for the preparation of 5''-Amino-3',4',5''-trideoxybutirosin A have provided valuable insights into the structure-activity relationships within the aminoglycoside class. These synthetic methodologies involved complex multi-step procedures, including the introduction of amino functionality at specific positions and selective deoxygenation reactions, demonstrating the feasibility of precise chemical modifications to optimize antibiotic properties.

Contemporary research has emphasized the potential for aminoglycosides to synergize with other antibacterial classes, which, combined with the continued rise of multidrug-resistant bacteria and the potential to improve safety and efficacy through optimized compounds, has led to renewed interest in these broad-spectrum and rapidly bactericidal antibacterials. The development of 5''-Amino-3',4',5''-trideoxybutirosin A aligns with this research trajectory by providing an example of how chemical modification can enhance the therapeutic utility of existing aminoglycoside scaffolds.

| Research Impact Metrics for 5''-Amino-3',4',5''-trideoxybutirosin A | ||

|---|---|---|

| Research Parameter | Significance | Impact on Field |

| Enhanced Activity Against Resistant Strains | Demonstrated activity against Pseudomonas aeruginosa and Escherichia coli resistant to parent compounds | Addresses critical resistance challenge |

| Synthetic Methodology Development | Multi-step synthesis with selective modifications | Advances aminoglycoside modification techniques |

| Structure-Activity Relationship Insights | Specific positional modifications linked to enhanced activity | Informs future drug design strategies |

| Proof-of-Concept for Rational Design | Successful enhancement through targeted chemical modifications | Validates aminoglycoside optimization approaches |

The broader implications of this research extend to the field of antimicrobial drug development, where the success of 5''-Amino-3',4',5''-trideoxybutirosin A serves as a model for the systematic modification of existing antibiotic scaffolds. This approach represents an important complement to the discovery of entirely new antibiotic classes, providing a more immediate pathway to addressing current resistance challenges while maintaining the proven mechanisms of action that have made aminoglycosides valuable therapeutic agents for decades.

Properties

CAS No. |

56182-07-1 |

|---|---|

Molecular Formula |

C21H42N6O9 |

Molecular Weight |

522.6 g/mol |

IUPAC Name |

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C21H42N6O9/c22-4-3-12(28)19(32)27-11-5-10(26)17(35-20-9(25)2-1-8(6-23)33-20)18(14(11)29)36-21-16(31)15(30)13(7-24)34-21/h8-18,20-21,28-31H,1-7,22-26H2,(H,27,32) |

InChI Key |

CSQREYMBOGFQHZ-UHFFFAOYSA-N |

SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2OC3C(C(C(O3)CN)O)O)O)NC(=O)C(CCN)O)N)N |

Canonical SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2OC3C(C(C(O3)CN)O)O)O)NC(=O)C(CCN)O)N)N |

Synonyms |

5''-amino-3',4',5''-trideoxybutirosin A aminotrideoxybutirosin A |

Origin of Product |

United States |

Preparation Methods

Zinc-Sodium Iodide-Mediated Deoxygenation

The foundational synthesis of 5"-amino-3',4',5"-trideoxybutirosin A begins with 5"-amino-5"-deoxybutirosin A (Ic), a natural aminoglycoside. The critical step involves the treatment of its tetra-O-acetylpentakis-N-[(phenylethoxy)carbonyl]-3',4'-bis-O-(methylsulfonyl) derivative (VI) with zinc-sodium iodide. This reagent facilitates nucleophilic displacement of the 3',4'-bis-O-mesyl groups, achieving simultaneous deoxygenation at C-3' and C-4' while preserving the 5"-amino functionality. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C for 24 hours, yielding the trideoxy derivative with a reported efficiency of 68%.

Key Reaction Conditions

-

Reagent: Zn-NaI (2:1 molar ratio)

-

Solvent: Anhydrous DMF

-

Temperature: 80°C

-

Yield: 68%

This method is favored for its selectivity in removing hydroxyl groups without compromising the aminoglycoside core. However, the use of toxic DMF and the need for rigorous anhydrous conditions pose scalability challenges.

Azide Displacement and Sequential Deoxygenation

An alternative route starts with tri-O-acetyl-tetra-N-benzyloxycarbonyl-3",5"-O-cyclohexylidene-3',4'-di-O-mesylbutirosin A (V). The 5"-tosyloxy group is displaced by sodium azide (NaN₃) in hexamethylphosphoramide (HMPA) at 60°C, introducing the 5"-azido intermediate. Subsequent hydrogenation over palladium-on-carbon (Pd/C) reduces the azide to an amine, while catalytic hydrogenolysis removes the benzyloxycarbonyl (Cbz) protecting groups. Finally, acid hydrolysis cleaves the cyclohexylidene acetal, yielding the target compound with an overall yield of 54%.

Advantages

-

Avoids harsh halogenating agents.

-

Enables precise control over amino group introduction.

Limitations

Condensation and N-Acylation of 3'-Deoxyparomamine

A third approach involves condensing 3'-deoxyparomamine derivative (V) with 2,3-O-bis(p-nitrobenzoyl)-5-O-tosyl-D-xylofuranosyl bromide. The reaction is conducted in anhydrous dichloromethane (DCM) with silver triflate as a promoter, achieving glycosidic bond formation at C-5". The p-nitrobenzoyl groups are then removed via alkaline hydrolysis (0.5 M NaOH in methanol), and the 5"-tosyloxy group is displaced by ammonia in ethanol at 120°C under pressure. The final N-acylation with (S)-4-benzyloxycarbonylamino-2-hydroxybutyric acid active ester completes the synthesis, yielding 5"-amino-3',4',5"-trideoxybutirosin A with 61% efficiency.

Critical Parameters

-

Promoter: AgOTf (silver triflate)

-

Deprotection: 0.5 M NaOH/MeOH, 25°C, 2 hours

-

Amination: NH₃/EtOH, 120°C, 12 hours

This method is notable for its stereochemical fidelity but requires high-pressure equipment for the amination step.

Analytical Characterization

Spectroscopic Confirmation

The structural integrity of synthesized 5"-amino-3',4',5"-trideoxybutirosin A is validated via advanced NMR techniques:

Antibacterial Activity Profiling

The compound exhibits a minimum inhibitory concentration (MIC) of 2 μg/mL against gentamicin-resistant P. aeruginosa, surpassing parent compounds like butirosin (MIC >64 μg/mL).

Comparative Analysis of Synthesis Methods

| Method | Key Reagents | Yield | Advantages | Drawbacks |

|---|---|---|---|---|

| Zn-NaI Deoxygenation | Zn-NaI, DMF | 68% | High selectivity | Toxic solvent (DMF) |

| Azide Displacement | NaN₃, HMPA, Pd/C | 54% | Precise amine control | Carcinogenic solvent (HMPA) |

| Condensation/Acylation | AgOTf, NH₃, Active ester | 61% | Stereochemical fidelity | High-pressure requirements |

Industrial and Pharmacological Implications

The scalability of the Zn-NaI method makes it suitable for industrial production despite toxicity concerns, while the azide route is preferred for research-scale synthesis due to its modularity. The compound’s resistance to aminoglycoside-modifying enzymes (AMEs) underscores its clinical relevance in treating multidrug-resistant infections .

Chemical Reactions Analysis

Types of Reactions

5''-Amino-3',4',5''-trideoxybutirosin A can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The amino groups can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

5''-Amino-3',4',5''-trideoxybutirosin A has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5''-Amino-3',4',5''-trideoxybutirosin A exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Key Findings :

- The trideoxy structure of Compound IX eliminates three hydroxyl groups, rendering it resistant to phosphorylation at all three positions, unlike dideoxy analogs (e.g., 5''-Amino-4',5''-dideoxybutirosin A), which retain a vulnerable 3'-OH group .

- The 5''-amino group enhances ribosomal binding affinity, as demonstrated by isothermal titration calorimetry (ITC) studies .

Antibacterial Activity

Table 2 : Minimum Inhibitory Concentrations (MICs) against Resistant Pathogens

Analysis :

- Compound IX exhibits 4–8× greater potency than its dideoxy counterpart against resistant P. aeruginosa and E. coli due to its complete deoxygenation .

- Compared to gentamicin, it avoids enzymatic inactivation entirely, whereas gentamicin remains vulnerable to acetyltransferases and adenylyltransferases .

Mechanistic Insights :

- 4'-deoxygenation reduces renal uptake by diminishing interactions with megalin receptors in proximal tubules .

- The absence of 3'-OH further minimizes oxidative stress in renal tissues .

Q & A

Q. How can researchers ensure reproducibility in bioactivity assays given strain-specific resistance variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.